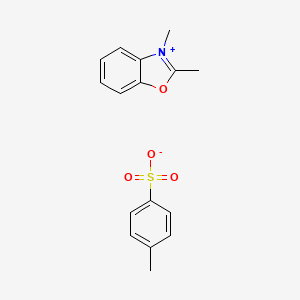

2,3-Dimethylbenzoxazolium tosylate

Descripción

Significance of Quaternary N-Heterocyclic Salts in Organic Transformations

Quaternary N-heterocyclic salts are organic salts containing a positively charged nitrogen atom as part of a heterocyclic ring system. This positive charge imparts unique reactivity to these molecules, making them valuable in a wide range of organic transformations. They can act as catalysts, phase-transfer agents, and precursors to highly reactive species such as N-heterocyclic carbenes. wikipedia.org Their utility is further enhanced by the ability to tune their steric and electronic properties through modification of the heterocyclic core and the substituents attached to the nitrogen atom.

The synthesis of these salts can be achieved through various methods, including traditional refluxing techniques and more modern microwave-assisted protocols that offer reduced reaction times and often higher yields. mdpi.comnih.gov The choice of solvent and reaction conditions is crucial for optimizing the synthesis of specific quaternary heterocyclic salts. mdpi.com

Overview of Benzoxazolium Salts as Reactive Intermediates and Reagents

Within the broad class of quaternary N-heterocyclic salts, benzoxazolium salts represent a significant and highly useful subclass. Benzoxazoles are aromatic organic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.org Their derivatives have found applications in various fields, including medicinal chemistry and materials science. wikipedia.orgnih.govnih.gov

Benzoxazolium salts, the quaternized form of benzoxazoles, are particularly valuable as reactive intermediates and reagents in organic synthesis. The positive charge on the nitrogen atom activates the molecule, making it susceptible to nucleophilic attack and enabling a variety of chemical transformations. They can serve as precursors for the generation of N-heterocyclic carbenes, which are potent catalysts for a multitude of reactions. Furthermore, benzoxazolium salts have been employed as reagents for specific functional group transformations. For instance, certain benzothiazolium salts, which are structurally related to benzoxazolium salts, have been developed for the deoxygenative perfluoroalkylthiolation of alcohols. nih.gov

Contextualization of 2,3-Dimethylbenzoxazolium Tosylate within the Benzoxazolium Class

This compound is a specific example of a benzoxazolium salt that has garnered attention for its utility in organic synthesis. In this compound, the benzoxazole (B165842) core is substituted with methyl groups at the 2- and 3-positions, and the positive charge on the nitrogen is balanced by a tosylate anion. The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group, a property that further enhances the reactivity of the benzoxazolium cation. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.com

The presence of the methyl groups and the tosylate counterion influences the solubility, stability, and reactivity of the salt, making it a valuable tool for specific synthetic applications. The tosyl group is a well-established functional group in organic chemistry, often used to convert alcohols into better leaving groups for nucleophilic substitution reactions. wikipedia.orgyoutube.comyoutube.commasterorganicchemistry.comkhanacademy.org The synthesis of tosylates is a common procedure, typically involving the reaction of an alcohol with tosyl chloride in the presence of a base. masterorganicchemistry.comnih.gov

Historical Development of Benzoxazolium Chemistry

The chemistry of benzoxazoles and their derivatives has a rich history, with early research focusing on their synthesis and basic reactivity. The development of synthetic methods to access the benzoxazole core, such as the condensation of 2-aminophenols with various reagents, laid the foundation for the exploration of this class of compounds. researchgate.net Over time, the focus expanded to include the investigation of their biological activities, leading to the discovery of benzoxazole-containing compounds with a wide range of therapeutic properties. nih.govnih.gov

The quaternization of benzoxazoles to form benzoxazolium salts was a logical progression, driven by the desire to create more reactive and versatile synthetic intermediates. The synthesis of benzothiazolo- and benzoxazolo[3,2-a]quinolinium salts was reported as early as 1982, highlighting the long-standing interest in these fused heterocyclic systems. acs.org The development of N-heterocyclic carbenes in the latter half of the 20th century further spurred interest in benzoxazolium salts as convenient precursors to these powerful catalysts. The ongoing exploration of new applications for benzoxazolium salts in areas such as organocatalysis continues to drive the development of this important field of chemistry. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Features |

| This compound | C₁₆H₁₇NO₃S | A quaternary benzoxazolium salt with a tosylate counterion. |

| Benzoxazole | C₇H₅NO | The parent heterocyclic compound with a fused benzene and oxazole ring. wikipedia.org |

| p-Toluenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | A reagent used to introduce the tosyl group. wikipedia.org |

| p-Toluenesulfonic acid | C₇H₈O₃S | The acid from which the tosylate anion is derived. wikipedia.org |

Propiedades

IUPAC Name |

2,3-dimethyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NO.C7H8O3S/c1-7-10(2)8-5-3-4-6-9(8)11-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJPBIYHSMRHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethylbenzoxazolium Tosylate

Quaternization Strategies for Benzoxazole (B165842) Precursors

Quaternization involves the alkylation of the nitrogen atom in the benzoxazole ring, converting the tertiary amine functionality into a quaternary ammonium (B1175870) salt. This transformation is a key step in the synthesis of 2,3-dimethylbenzoxazolium tosylate and is typically achieved by reacting a 2-methylbenzoxazole (B1214174) precursor with a suitable methylating agent.

N-Alkylation with Methylating Agents

The N-alkylation of 2-methylbenzoxazole is a common and effective method for the preparation of the 2,3-dimethylbenzoxazolium cation. This reaction involves the nucleophilic attack of the nitrogen atom of the benzoxazole ring on an electrophilic methyl group of the methylating agent. The choice of the methylating agent can influence the reaction conditions, efficiency, and the nature of the resulting anion.

Methyl tosylate is a widely used and effective methylating agent for the synthesis of this compound. In this reaction, 2-methylbenzoxazole is treated with methyl p-toluenesulfonate (methyl tosylate), which serves as both the source of the methyl group and the tosylate counterion. This method offers a direct route to the target compound. The reaction is typically carried out by heating the neat mixture of 2-methylbenzoxazole and methyl tosylate.

A general procedure involves mixing 2-methylbenzoxazole with a stoichiometric amount of methyl tosylate and heating the mixture, often under solvent-free conditions. The reaction progress can be monitored by the formation of a solid product.

Table 1: Reaction Parameters for N-Alkylation of 2-Methylbenzoxazole with Methyl Tosylate

| Parameter | Value/Condition |

|---|---|

| Reactants | 2-Methylbenzoxazole, Methyl p-toluenesulfonate |

| Stoichiometry | Typically near 1:1 molar ratio |

| Solvent | Often solvent-free (neat) |

| Temperature | Elevated temperatures |

| Reaction Time | Dependent on scale and temperature |

| Product | This compound |

Meerwein's reagents, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430) ((CH₃)₃O⁺BF₄⁻) and triethyloxonium (B8711484) tetrafluoroborate, are powerful and highly reactive alkylating agents. wikipedia.org Trimethyloxonium tetrafluoroborate is a potent source of an electrophilic methyl group and can be used for the N-methylation of heterocyclic compounds. sigmaaldrich.com These reagents are particularly useful for methylating substrates that are poor nucleophiles. arkat-usa.org

The reaction with Meerwein's salt would involve treating 2-methylbenzoxazole with trimethyloxonium tetrafluoroborate. This would result in the formation of 2,3-dimethylbenzoxazolium tetrafluoroborate. To obtain the desired tosylate salt, a subsequent anion exchange step would be necessary. The high reactivity of Meerwein's reagents often allows for milder reaction conditions compared to other alkylating agents. arkat-usa.org However, they are sensitive to moisture and require anhydrous reaction conditions. wikipedia.orgreddit.com

The efficiency of N-alkylation of benzoxazoles is dependent on the reactivity of the chosen alkylating agent. The reactivity of common methylating agents generally follows the order: trimethyloxonium salts > dimethyl sulfate (B86663) > methyl tosylate > methyl iodide.

Meerwein's Reagents (Trimethyloxonium tetrafluoroborate): These are among the most powerful methylating agents due to the highly electrophilic nature of the trialkyloxonium ion. wikipedia.org They can methylate even weakly nucleophilic substrates under mild conditions. arkat-usa.org Their primary disadvantage is their high sensitivity to moisture. reddit.com

Dimethyl Sulfate: This is a strong and efficient methylating agent, often used for the quaternization of heterocyclic amines. nih.gov It is known to react exothermically and can lead to high yields in a short time. researchgate.net For instance, the solvent-free reaction of 2-methylbenzoxazole with dimethyl sulfate proceeds spontaneously at room temperature, yielding the corresponding methosulfate salt in high yield. researchgate.netmdpi.com

Methyl Tosylate: While still an effective methylating agent, methyl tosylate is generally less reactive than dimethyl sulfate. sciencemadness.org This can necessitate higher reaction temperatures or longer reaction times. However, it offers the advantage of directly incorporating the tosylate anion, avoiding a separate anion exchange step.

The choice of methylating agent represents a trade-off between reactivity, reaction conditions, and the desired counterion in the final product.

Table 2: General Comparison of Methylating Agents for Benzoxazole Quaternization

| Methylating Agent | Relative Reactivity | Common Anion | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Trimethyloxonium tetrafluoroborate | Very High | Tetrafluoroborate | High reactivity, mild conditions | Moisture sensitive, requires anion exchange for tosylate |

| Dimethyl Sulfate | High | Methosulfate | High reactivity, high yield | Requires anion exchange for tosylate |

| Methyl Tosylate | Moderate | Tosylate | Direct formation of tosylate salt | May require more forcing conditions |

Anion Exchange Reactions in Benzoxazolium Chemistry

Anion exchange, or metathesis, is a common strategy to alter the counterion of a quaternary ammonium salt. This is particularly useful when the initial quaternization reaction yields a salt with an anion other than the desired one. In the synthesis of this compound, an anion exchange reaction can be employed if the N-methylation is performed with an agent like dimethyl sulfate or a Meerwein's reagent.

For instance, 2,3-dimethylbenzoxazolium methosulfate, obtained from the reaction of 2-methylbenzoxazole and dimethyl sulfate, can be converted to this compound. researchgate.netmdpi.com This can be achieved by treating the methosulfate salt with a source of tosylate anions, such as sodium tosylate or p-toluenesulfonic acid. The driving force for the reaction is often the precipitation of an insoluble salt or the removal of a volatile component. An in-situ anion exchange has also been reported, where a tosylate salt is treated with triflic acid to yield the corresponding triflate salt, demonstrating the feasibility of this approach.

Table 3: Potential Anion Exchange Pathways to this compound

| Starting Benzoxazolium Salt | Reagent for Anion Exchange | Product |

|---|---|---|

| 2,3-Dimethylbenzoxazolium methosulfate | Sodium tosylate or p-Toluenesulfonic acid | This compound |

| 2,3-Dimethylbenzoxazolium tetrafluoroborate | Sodium tosylate or p-Toluenesulfonic acid | This compound |

| 2,3-Dimethylbenzoxazolium iodide | Silver tosylate | This compound |

Conversion of 2,3-Dimethylbenzoxazolium Methosulfate to Tosylate

The transformation of 2,3-Dimethylbenzoxazolium methosulfate into its tosylate counterpart is a well-established method. mdpi.comresearchgate.net This process hinges on a counterion exchange reaction. While the direct precursor, 2,3-Dimethylbenzoxazolium methosulfate, can be synthesized efficiently, the tosylate salt is often desired for specific applications, necessitating this conversion. The reaction typically involves dissolving the methosulfate salt in a suitable solvent and introducing a source of tosylate anions, often in the form of a salt like sodium tosylate. The difference in solubility between the starting material and the products drives the reaction towards the formation of the desired this compound, which can then be isolated.

General Principles of Counterion Exchange in Benzoxazolium Salts

Counterion exchange, or salt metathesis, is a fundamental process in inorganic and organic chemistry governed by equilibrium principles. In the context of benzoxazolium salts, this reaction involves swapping the anion associated with the 2,3-dimethylbenzoxazolium cation.

The primary driving force for a successful counterion exchange is the precipitation of a product from the reaction mixture. This is typically achieved by carefully selecting a solvent in which the desired benzoxazolium tosylate is less soluble than the starting methosulfate salt, or where the byproduct (e.g., sodium methosulfate) is highly insoluble and precipitates, thus shifting the equilibrium.

Key factors influencing the efficiency of this exchange include:

Solubility Differences: The solubility products of the reactant and product salts in the chosen solvent system are critical. A significant difference is required to ensure a high yield of the target compound.

Solvent Choice: The solvent must be able to dissolve the reactants to allow the ions to interact, but should also facilitate the precipitation of one of the products. Common solvents for such exchanges include alcohols or aqueous-organic mixtures.

Temperature: Temperature can affect the solubility of the salts and can be adjusted to optimize the yield and purity of the precipitated product.

Green Chemistry Approaches in Benzoxazolium Salt Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are applicable to the synthesis of benzoxazolium salts, particularly in the preparation of the 2,3-Dimethylbenzoxazolium methosulfate precursor.

Solvent-Free Synthetic Procedures for Related Benzoxazolium Salts

A significant advancement in the synthesis of the precursor, 2,3-Dimethylbenzoxazolium methosulfate, is the development of a solvent-free procedure. mdpi.comresearchgate.net This method involves the direct reaction of 2-methylbenzoxazole with dimethyl sulfate at room temperature. mdpi.comresearchgate.net This approach aligns with green chemistry principles by eliminating the need for potentially hazardous organic solvents, which simplifies the work-up process, reduces chemical waste, and can be more economically viable. mdpi.comresearchgate.net

| Parameter | Solvent-Free Synthesis of 2,3-Dimethylbenzoxazolium Methosulfate |

| Reactants | 2-Methylbenzoxazole, Dimethyl sulfate |

| Temperature | Room Temperature |

| Reaction Time | Crystallization occurs within 45 minutes |

| Key Advantage | Elimination of solvent, reducing waste and simplifying purification |

| Yield | Approximately 89% |

This table presents data on the solvent-free synthesis of the precursor to this compound.

Exothermic Reaction Control in Salt Formation

The quaternization reaction to form benzoxazolium salts, such as the synthesis of the methosulfate precursor, is often intrinsically exothermic. mdpi.comresearchgate.net The release of heat can lead to an uncontrolled increase in temperature, potentially causing side reactions, degradation of the product, or creating safety hazards. Effective management of this exotherm is crucial for a safe and efficient process.

Strategies for controlling exothermic reactions include:

Heat Dissipation: Using reaction vessels with a high surface-area-to-volume ratio or cooling jackets to efficiently remove heat from the reaction mixture. chemicalprocessing.com

Staged or Slow Addition: Adding one of the reactants slowly or in portions to control the rate of reaction and consequently the rate of heat generation. patsnap.com

Dilution: Although the ideal is a solvent-free reaction, in cases of highly exothermic processes, an inert solvent can be used to increase the thermal mass of the mixture, helping to absorb the heat generated. patsnap.com

Continuous Flow Reactors: These modern systems offer superior heat transfer compared to batch reactors, allowing for better temperature control of highly exothermic reactions and improving safety. tue.nl

Purification and Isolation Techniques for Quaternary Benzoxazolium Salts

The final purity of this compound is critical for its intended use. Standard laboratory and industrial techniques are employed to isolate and purify this and other quaternary benzoxazolium salts.

The initial isolation of the salt often involves filtration to separate the solid product from the reaction mixture. Following filtration, the collected solid is typically washed to remove residual reactants and byproducts. The choice of washing solvent is important; it should be a solvent in which the desired product is poorly soluble, while impurities are readily dissolved. For the related methosulfate salt, acetone (B3395972) and diethyl ether are used as washing solvents. mdpi.comresearchgate.net

Recrystallization is a powerful technique for purifying crystalline solids. illinois.edu The crude salt is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. youtube.com The selection of an appropriate solvent system is key to successful recrystallization. google.com

For quaternary ammonium salts that may be difficult to crystallize, precipitation from a solution by adding a non-solvent can be an effective purification method. google.com The crude product is dissolved in a solvent, and then a second solvent (the non-solvent), in which the product is insoluble, is added to induce precipitation of the pure compound.

| Technique | Description | Application |

| Filtration | A mechanical or physical operation that separates a solid from a fluid (a liquid or gas) by interposing a medium through which only the fluid can pass. | Initial separation of the crude solid product from the reaction mixture. |

| Washing | Rinsing the isolated solid with a suitable solvent to remove soluble impurities. | Removing residual starting materials and soluble byproducts from the filtered product. |

| Recrystallization | A procedure for purifying an impure compound in a solvent. The method of purification is based on the principle that the solubility of most solids increases with increased temperature. | To obtain a highly pure crystalline form of the benzoxazolium salt. |

| Precipitation | The creation of a solid from a solution. When the reaction occurs in a liquid solution, the solid formed is called the 'precipitate'. | Used when recrystallization is difficult; a non-solvent is added to a solution of the compound to force the solid out of solution. |

This table summarizes common purification and isolation techniques for quaternary benzoxazolium salts.

Applications of 2,3 Dimethylbenzoxazolium Tosylate in Chemical Synthesis

Application as a Mediator in Oxidation Reactions

The role of benzoxazolium salts as mediators in oxidation reactions is an area of interest in synthetic chemistry. However, specific applications of 2,3-dimethylbenzoxazolium tosylate in this context are not extensively documented in the surveyed literature.

The broader scope and limitations of using this compound for mediated oxidations are not well-defined in the available literature. General methods for the synthesis of the benzoxazole (B165842) core often employ oxidizing agents to facilitate the cyclization of precursors, rather than using a benzoxazolium salt to mediate the oxidation of a separate substrate. tandfonline.comacs.org

Role as a Precursor in Complex Heterocycle Synthesis

The cationic nature of the 2,3-dimethylbenzoxazolium moiety makes it a valuable electrophilic precursor for the synthesis of various heterocyclic compounds, most notably cyanine (B1664457) dyes.

2,3-Dimethylbenzoxazolium salts are important precursors in the synthesis of cyanine dyes. researchgate.net These dyes are characterized by a polymethine chain connecting two heterocyclic nuclei. The synthesis typically involves the reaction of the 2,3-dimethylbenzoxazolium salt, which possesses an activated C2-methyl group, with a second electrophilic reagent in the presence of a base. The anion of the benzoxazolium salt, such as tosylate or methosulfate, can be readily exchanged. researchgate.net

The general procedure for synthesizing cyanine dyes from 2,3-dimethylbenzoxazolium salts involves the condensation of the salt with another heterocyclic salt or a vinylogous iminium salt. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or pyridine, often in the presence of a base such as triethylamine (B128534) or piperidine (B6355638) to facilitate the deprotonation of the C2-methyl group.

Table 1: Examples of Cyanine Dyes Synthesized from Benzoxazolium Precursors

| Precursor 1 | Precursor 2 | Resulting Dye Class |

| 2,3-Dimethylbenzoxazolium salt | Orthoformate or diethoxymethyl acetate | Monomethine cyanine |

| 2,3-Dimethylbenzoxazolium salt | N,N'-Diphenylformamidine | Trimethine hemicyanine intermediate |

| 2,3-Dimethylbenzoxazolium salt | Malonaldehyde dianil hydrochloride | Symmetric trimethine cyanine |

This table represents generalized synthetic pathways for cyanine dyes derived from benzoxazolium salts.

While this compound can be a starting material for modifications of the benzoxazole core, the construction of the core itself typically involves the cyclization of 2-aminophenol (B121084) derivatives with various electrophiles. acs.orgnih.gov However, the pre-formed 2,3-dimethylbenzoxazolium salt can undergo reactions to build more complex scaffolds. For instance, the C2-methyl group can be functionalized to extend the carbon framework, or the benzoxazole ring can participate in cycloaddition reactions under specific conditions.

Use in Alkylation and Acylation Reactions

The application of this compound in classical alkylation and acylation reactions, such as Friedel-Crafts type transformations, is not a common practice. youtube.com However, the electrophilic character of the benzoxazolium ring system allows it to react with nucleophiles. In an analogous reaction with related benzothiazolium salts, alcohols have been shown to act as nucleophiles, attacking the C2 position of the heterocyclic ring. nih.gov This leads to the formation of a 2-alkoxybenzothiazolium species, which can then transfer the alkyl group to another nucleophile. nih.gov This suggests a potential for this compound to act as an alkylating agent for certain substrates, although this application is not widely documented.

Advanced Spectroscopic and Structural Elucidation Studies of 2,3 Dimethylbenzoxazolium Tosylate

Mass Spectrometry (MS) Analysis

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry is a powerful tool for elucidating the structure of molecules by analyzing the mass-to-charge ratio of ions and their fragments. In the case of 2,3-Dimethylbenzoxazolium tosylate, which is an ionic compound, Electrospray Ionization (ESI) is a suitable technique. The analysis would be conducted in positive ion mode to observe the 2,3-dimethylbenzoxazolium cation.

A primary fragmentation pathway for the 2,3-dimethylbenzoxazolium cation, [C₉H₁₀NO]⁺, involves the loss of a methyl radical (•CH₃) from the quaternary nitrogen atom. This is a common fragmentation for N-methylated quaternary amines and results in a stable radical cation. Another potential fragmentation is the loss of a neutral acetonitrile (B52724) molecule (CH₃CN) through a rearrangement process, which is a characteristic fragmentation for certain heterocyclic systems. The cleavage of the oxazole (B20620) ring can also lead to various smaller fragment ions.

A plausible fragmentation pattern for the 2,3-dimethylbenzoxazolium cation is detailed in the table below. The fragmentation of the tosylate anion (C₇H₇O₃S⁻) would be observed in negative ion mode and typically involves the loss of sulfur dioxide (SO₂) or the cleavage of the toluene (B28343) group.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 148.07 | [C₉H₁₀NO]⁺ (Molecular Ion of Cation) | - |

| 133.05 | [C₈H₇NO]⁺• | •CH₃ |

| 107.05 | [C₇H₅O]⁺ | CH₃N |

| 91.05 | [C₇H₇]⁺ | C₂H₃NO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for both the 2,3-dimethylbenzoxazolium cation and the tosylate anion.

The tosylate anion will exhibit strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfonate group. The aromatic ring of the tosylate will also show C-H and C=C stretching and bending vibrations. The 2,3-dimethylbenzoxazolium cation will display characteristic peaks for the aromatic C-H and C=C bonds of the benzoxazole (B165842) ring system, as well as C-N and C-O stretching vibrations. The methyl groups will be identified by their C-H stretching and bending modes.

The following table summarizes the expected key IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/ moiety |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Benzoxazolium, Tosylate |

| 3000-2850 | Aliphatic C-H Stretch | Methyl Groups |

| 1610-1580 | C=C Aromatic Ring Stretch | Benzoxazolium, Tosylate |

| 1250-1150 | Asymmetric SO₂ Stretch | Tosylate |

| 1050-1000 | Symmetric SO₂ Stretch | Tosylate |

| 1030-1010 | S-O Stretch | Tosylate |

| 1280-1200 | Aromatic C-O Stretch | Benzoxazolium |

| 1350-1250 | C-N Stretch | Benzoxazolium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzoxazolium cation, as the tosylate anion has a much weaker absorption in the near-UV region.

Benzoxazole and its derivatives typically exhibit two main absorption bands in the UV region. These correspond to π → π* transitions within the aromatic system. The fusion of the benzene (B151609) and oxazole rings creates an extended conjugated system, and the positive charge on the nitrogen atom in the benzoxazolium cation can influence the energy of these transitions, potentially causing a bathochromic (red) shift compared to the neutral benzoxazole. Studies on various benzoxazole derivatives show strong absorption in the UVA and UVB regions, with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm.

The expected electronic transitions for this compound are summarized in the table below.

| Wavelength Range (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~270-290 | π → π | Benzene ring of benzoxazolium |

| ~330-380 | π → π | Extended conjugated system of benzoxazolium |

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a publicly available crystal structure for this compound has not been reported. However, based on the known structures of similar organic salts, it is expected that the planar benzoxazolium cations and the tosylate anions would pack in a way that maximizes electrostatic interactions and van der Waals forces. The tosylate anion, with its bulky sulfonate group and aromatic ring, would likely influence the packing arrangement significantly.

Vibrational Circular Dichroism (VCD) in Elucidating Chiral Benzoxazolium Species

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration and solution-state conformation of chiral molecules.

While this compound itself is not chiral, VCD would be an invaluable technique for studying chiral derivatives of benzoxazolium salts. If a chiral center were introduced into the benzoxazolium cation, for instance, by replacing one of the methyl groups with a chiral substituent, the resulting enantiomers would exhibit mirror-image VCD spectra. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration of the chiral benzoxazolium species could be unambiguously determined. This would be particularly useful in asymmetric synthesis and in understanding the stereochemical aspects of the interactions of these compounds with biological systems. The technique has been successfully applied to a wide range of chiral molecules, including complex natural products and pharmaceuticals.

Theoretical and Computational Chemistry of 2,3 Dimethylbenzoxazolium Tosylate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure of organic molecules like 2,3-Dimethylbenzoxazolium tosylate. DFT calculations can predict a variety of electronic properties with a high degree of accuracy. These calculations typically involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations for the system.

For this compound, DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is vital for understanding the molecule's kinetic stability and its potential role in chemical reactions. The electrostatic potential surface, another output of DFT calculations, can visualize the regions of the molecule that are electron-rich or electron-poor, offering clues about its intermolecular interactions.

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in various environments. By simulating the movement of atoms and molecules over time, MD can reveal how this compound interacts with solvents and other molecules. These simulations are governed by a force field, a set of parameters that define the potential energy of the system.

In the context of drug delivery and formulation, MD simulations can be particularly insightful. For instance, they can be used to study the solubilization of poorly soluble compounds in surfactant and cosolvent systems. nih.gov Simulations can analyze the aggregation processes of micelles and the structural characterization of these aggregates in the presence of the compound of interest. nih.gov Key parameters such as the radius of gyration (Rg) and the solvent accessible surface area (SASA) can be calculated to understand how the addition of cosolvents affects micellar structures and, consequently, the solubility of the compound. nih.gov Furthermore, MD simulations can shed light on how the compound influences the hydrogen bonding network of water, which is a critical factor in its solubilization. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods, including DFT, are powerful tools for predicting the spectroscopic parameters of molecules. For this compound, these calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The predicted vibrational frequencies from IR and Raman spectra can be correlated with specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, calculated NMR chemical shifts can be compared with experimental data to confirm the molecular structure.

The validation of these predicted spectroscopic parameters with experimental data is a critical step. A close agreement between the calculated and observed spectra provides confidence in the computational model and the derived structural and electronic properties. Discrepancies, on the other hand, can point to limitations in the computational method or suggest a need to reconsider the proposed molecular structure.

Analysis of Charge Distribution and Reactivity Profiles

The distribution of charge within the this compound molecule is a key determinant of its reactivity. Computational methods provide several ways to analyze this charge distribution, including Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and mapping the electrostatic potential. These analyses reveal the partial charges on each atom, identifying electrophilic and nucleophilic sites within the molecule.

This information is invaluable for constructing reactivity profiles. For example, sites with a significant positive charge are likely to be susceptible to nucleophilic attack, while electron-rich regions may act as nucleophiles. By understanding the charge distribution, one can predict how this compound will behave in different chemical reactions and how it will interact with other molecules.

Elucidation of Transition States and Reaction Energy Barriers

A primary application of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, computational methods can be used to locate the transition state structures, which are the highest energy points along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier for the reaction. A lower energy barrier indicates a faster reaction rate. By calculating the energies of reactants, products, and transition states, a complete energy profile for the reaction can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics, offering insights that are often difficult to obtain through experimental means alone.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methods for 2,3-Dimethylbenzoxazolium tosylate is a cornerstone of future research. Current efforts are focused on moving beyond traditional multi-step procedures that often involve harsh reaction conditions and generate significant waste. A notable advancement in this area is the development of a solvent-free approach for the synthesis of the closely related 2,3-dimethylbenzoxazolium methosulfate. researchgate.net This method, which involves the direct reaction of 2-methylbenzoxazole (B1214174) with dimethyl sulfate (B86663) at room temperature, proceeds via an intrinsic exothermic reaction and results in a high yield of the crystalline product. researchgate.net

Future research will likely build upon such greener principles, exploring mechanochemical methods, and the use of reusable catalysts to further improve the economic and environmental viability of the synthesis. epa.gov The use of solid acid catalysts, such as silica-supported sodium hydrogen sulfate, has already shown promise in the synthesis of benzoxazole (B165842) derivatives, offering advantages like heterogeneity for easy catalyst removal. Investigations into catalyst-free methods, such as the on-water synthesis of 2-aminobenzoxazoles under microwave irradiation, also point towards more sustainable synthetic pathways.

Furthermore, the development of one-pot protocols for the synthesis of functionalized benzoxazole derivatives is a promising avenue. marmara.edu.tr For instance, the reaction of 2-aminophenol (B121084) derivatives with reagents like diethyl azodicarboxylate and triphenylphosphine (B44618) allows for the formation of benzoxazoles with an ester group at the C-2 position in a single step. marmara.edu.tr Exploring the electronic and positional effects of substituents on the benzene (B151609) ring during these cyclization reactions can lead to more controlled and higher-yielding syntheses. marmara.edu.tr

Expansion of Reaction Scope and Applications in Complex Molecule Synthesis

The utility of this compound as a precursor to N-heterocyclic carbenes (NHCs) opens up a vast landscape of catalytic applications. Research has demonstrated the effectiveness of oxazolium salt-derived NHCs in a variety of carbon-carbon bond-forming reactions. These include the homo-benzoin condensation of aldehydes, the aza-benzoin reaction of aldehydes and imines, and Stetter reactions between aldehydes and various acceptors. usask.ca N-mesityl oxazolium salt, for example, has proven to be a superior precatalyst for these transformations, facilitating the synthesis of homo-benzoin products from a range of aldehydes in excellent yields. usask.ca

The expansion of the reaction scope will involve applying these and other benzoxazolium-based catalytic systems to the synthesis of increasingly complex molecules. The ability of oxazolium-derived catalysts to tolerate a broad range of functional groups makes them attractive for late-stage functionalization in the synthesis of pharmaceuticals and other bioactive compounds. researchgate.net Future work will likely focus on the development of asymmetric catalytic systems, employing chiral benzoxazolium salts to induce enantioselectivity in key synthetic steps.

Moreover, the application of benzoxazolium salts in photoredox catalysis represents a burgeoning area of research. Visible-light-initiated protocols have been developed for the synthesis of 2-aryl benzoxazoles from benzoxazoles and α-ketoic acids, using eosin (B541160) Y as a metal-free photocatalyst. researchgate.net This approach is advantageous due to its mild reaction conditions and the generation of only CO2 as a byproduct. researchgate.net Further exploration of photoredox-catalyzed reactions mediated by benzoxazolium derivatives could lead to novel and efficient methods for the construction of complex molecular architectures.

Design of Next-Generation Benzoxazolium-Based Reagents and Catalysts

The design and synthesis of novel benzoxazole derivatives with tailored electronic and steric properties are crucial for the development of next-generation reagents and catalysts. By strategically modifying the substituents on the benzoxazole core, researchers can fine-tune the reactivity and selectivity of the resulting compounds. For example, the synthesis of phortress (B1677703) analogues, where the benzothiazole (B30560) core is replaced by a benzoxazole ring system, has yielded compounds with significant anticancer activity. nih.gov

Future efforts in this area will focus on the rational design of benzoxazolium salts for specific catalytic applications. This includes the development of catalysts for challenging transformations and the creation of more robust and recyclable catalytic systems. The use of N-heterocyclic carbene (NHC) catalysts derived from benzoxazolium salts in the intramolecular cyclization of aldimines to produce 2-arylbenzoxazoles is a testament to their potential. researchgate.net The design of novel NHC precursors will aim to enhance catalytic efficiency and expand the substrate scope.

Furthermore, the development of benzoxazole-based compounds as inhibitors for biological targets is a promising field. Structure-based design and biological evaluation of benzoxazole derivatives as potential mTOR inhibitors have shown significant antiproliferative effects against cancer cell lines. researchgate.net The synthesis of new benzoxazole derivatives as potential anticancer agents continues to be an active area of research, with a focus on understanding structure-activity relationships. nih.gov

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involving this compound and its derivatives requires the characterization of transient intermediates. Advanced spectroscopic techniques are poised to play a pivotal role in this endeavor. Techniques such as electrospray ionization mass spectrometry (ESI-MS) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy have been successfully employed to observe and characterize reaction intermediates in the formation of related heterocyclic compounds like benzoxazines. nih.govresearchgate.net This approach allows for the unambiguous determination of reaction pathways by providing structural information on fleeting species. nih.gov

Future research will likely apply these powerful analytical methods to the study of reactions mediated by benzoxazolium salts. By directly observing key intermediates, such as the aza-Breslow intermediate in NHC-catalyzed reactions, researchers can gain valuable insights into the reaction mechanism and the factors that govern selectivity. researchgate.net The use of ion mobility-mass spectrometry (IM-MS) can further aid in the separation and characterization of isomeric intermediates, providing a more complete picture of the reaction landscape. nih.gov

Theoretical calculations, in conjunction with experimental spectroscopic data, will be instrumental in elucidating the structures and energies of transient species. organic-chemistry.org This synergistic approach has been used to study the conformation and polarity of benzoxazole derivatives in their ground and excited electronic states, corroborating experimental observations from UV-visible and fluorescence spectroscopy. organic-chemistry.org

Computational Design and Prediction of New Benzoxazolium Derivatives

Computational chemistry is an increasingly powerful tool for the design and prediction of the properties of new benzoxazolium derivatives. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to model reaction mechanisms and predict the selectivity of cyclization reactions in the synthesis of benzoxazole derivatives. marmara.edu.tr These computational results can provide valuable insights that complement experimental findings. marmara.edu.tr

Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches are also being employed to predict the biological activity of benzoxazole derivatives. Neural network models have been used to predict the toxicity of related benzothiazolium salts based on their molecular structure. nih.gov Such predictive models can accelerate the discovery of new drug candidates by prioritizing compounds for synthesis and experimental testing. nih.gov

Future research will focus on developing more accurate and predictive computational models. This will involve the use of larger datasets, more sophisticated machine learning algorithms, and the incorporation of three-dimensional structural information. nih.gov The computational design of benzoxazolium-based catalysts with enhanced activity and selectivity is a particularly promising area. By simulating the catalytic cycle and the interactions between the catalyst and substrates, researchers can rationally design more effective catalysts for a wide range of organic transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of reactions involving this compound with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents and intermediates.

While the direct application of this compound in flow chemistry is an area ripe for exploration, the principles have been demonstrated in the multistep flow synthesis of other heterocyclic compounds. For instance, the synthesis of rufinamide, an antiepileptic agent, has been achieved through a three-step telescopic synthesis in a flow system. researchgate.net This approach minimizes manual handling and purification steps, leading to a more streamlined and efficient process.

Future research will focus on developing robust flow chemistry protocols for the synthesis and application of benzoxazolium salts. This will involve the design of suitable reactor systems, the optimization of reaction conditions, and the integration of in-line analytical techniques for real-time monitoring and process control. The combination of flow chemistry with automated synthesis platforms will enable the rapid generation of libraries of benzoxazolium derivatives for high-throughput screening in drug discovery and catalyst development.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms methyl group integration on the benzoxazolium ring, while ¹³C NMR identifies the tosylate sulfonate group .

- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragmentation patterns .

- X-ray Diffraction (XRD) : For crystalline samples, XRD determines polymorphic forms and crystal packing .

How does polymorphism affect the solubility and stability of this compound?

Advanced

Polymorphic forms (e.g., anhydrous vs. hydrates) significantly impact solubility:

- Solubility profiling : Use dynamic light scattering (DLS) and HPLC to compare dissolution rates across polymorphs .

- Stability testing : Accelerated aging studies (40°C/75% RH) monitor hygroscopicity and degradation pathways .

- Techniques : FT-IR and Raman spectroscopy differentiate polymorphs based on vibrational modes .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced

- In vitro assays : Use cell-based models (e.g., MTT assay) to assess cytotoxicity, referencing protocols for analogous tosylates like sorafenib .

- Enzyme inhibition studies : Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

- Data normalization : Include vehicle controls (e.g., DMSO) and validate results with dose-response curves .

How should researchers handle contradictory data in biological efficacy studies?

Q. Advanced

- Outlier analysis : Apply Grubbs’ test to exclude aberrant data points, as seen in glycopyrronium tosylate trials .

- Sensitivity analyses : Re-evaluate endpoints under adjusted conditions (e.g., excluding outlier cohorts) .

- Mechanistic studies : Use molecular docking or surface plasmon resonance (SPR) to confirm target engagement .

What are the best practices for storing this compound to ensure stability?

Q. Basic

- Storage conditions : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis .

- Moisture control : Use desiccants (silica gel) and monitor humidity with data loggers .

- Stability indicators : Regular HPLC analysis detects degradation products like free tosylic acid .

What strategies enhance the aqueous solubility of this compound?

Q. Advanced

- Co-solvent systems : Combine water with ethanol or PEG-400 to improve solubility .

- Nanoparticle formulation : Use salting-out methods with polymers (e.g., Eudragit S-100) to create stable nanosuspensions .

- Cyclodextrin complexation : Enhance solubility via host-guest interactions, validated by phase-solubility studies .

How can reaction mechanisms for quaternization be confirmed experimentally?

Q. Advanced

- Kinetic studies : Monitor reaction progress via in-situ FT-IR or NMR to identify intermediates .

- Isotopic labeling : Use deuterated methyl tosylate to trace methyl group transfer via MS .

- Computational modeling : Density functional theory (DFT) calculations predict transition states and energy barriers .

What toxicological assessments are critical for this compound?

Q. Basic

- Acute toxicity : Follow OECD guidelines for LD50 determination in rodent models .

- Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

- Ecotoxicity : Assess environmental impact using Daphnia magna or algae growth inhibition tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.